1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Description

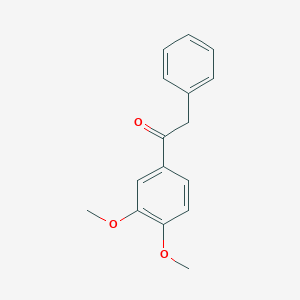

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHUBNOSEWYQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350422 | |

| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3141-93-3 | |

| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dimethoxyphenyl)-2-phenylethanone basic properties

An In-depth Technical Guide to the Basic Properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical and physical characteristics, spectroscopic profile, synthesis, and safety protocols. The guide emphasizes the practical application of this knowledge in a laboratory setting, supported by authoritative references.

Introduction and Chemical Identity

This compound, also known by its synonym 3',4'-Dimethoxydeoxybenzoin, is an aromatic ketone that serves as a versatile building block in the synthesis of various biologically active molecules. Its structure, featuring a dimethoxy-substituted phenyl ring and a benzyl group, provides a reactive scaffold for further chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3',4'-Dimethoxydeoxybenzoin |

| CAS Number | 3141-93-3[1] |

| Molecular Formula | C₁₆H₁₆O₃[1] |

| Molecular Weight | 256.30 g/mol [1] |

| InChI Key | PCHUBNOSEWYQAT-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White crystal or crystalline powder | [2] |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 163-165 °C | [2] |

| Solubility | Soluble in ethanol, acetone, and dimethylformamide; slightly soluble in water. | [2] |

| Storage Temperature | Refrigerator |

The solubility profile indicates that this compound is best utilized in organic solvent systems. Its stability under standard laboratory conditions makes it a reliable reagent for multi-step syntheses.

Spectroscopic Profile

A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms, confirming the compound's carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays key absorption bands that correspond to its functional groups. A prominent peak for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. The presence of aromatic C-H and C=C bonds, as well as C-O stretches from the methoxy groups, will also be evident.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z 256.3.

Synthesis Methodology

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring.

Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimethoxybenzene (veratrole) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of a strong Lewis acid is critical to facilitate the formation of the acylium ion.[3]

-

Acylating Agent Addition: Add phenylacetyl chloride dropwise to the cooled reaction mixture. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

This compound is a valuable intermediate in medicinal chemistry and materials science.[2] Its structural motifs are found in a variety of biologically active compounds, making it a key starting material for the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Can cause irritation upon skin contact. |

| Causes serious eye irritation | H319 | Can cause serious irritation to the eyes. |

| May cause respiratory irritation | H335 | May irritate the respiratory tract if inhaled. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Storage: Store in a cool, dry place away from incompatible materials.[4] A refrigerator is recommended for long-term storage.

-

Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4] Dispose of the chemical in accordance with local, state, and federal regulations.

Caption: Logical relationship for the safe handling of this compound.

Conclusion

This compound is a chemical intermediate with well-defined properties that make it highly useful in organic synthesis. This guide has provided a detailed overview of its identity, physicochemical properties, spectroscopic characteristics, synthesis, and safety protocols to aid researchers in its effective and safe utilization.

References

-

This compound - ChemBK. (2024). Available at: [Link]

-

Material Safety Data Sheet. (n.d.). Available at: [Link]

-

1-(3,4-DIMETHOXYPHENYL)-2-PHENYLETHAN-1-ONE | CAS 3141-93-3 - Matrix Fine Chemicals. (n.d.). Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (2017). Available at: [Link]

Sources

1-(3,4-Dimethoxyphenyl)-2-phenylethanone CAS number 3141-93-3

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone (CAS: 3141-93-3)

Abstract: This technical guide provides a comprehensive overview of this compound, a key deoxybenzoin derivative. Deoxybenzoins serve as fundamental precursors in the synthesis of a wide array of complex organic molecules, most notably isoflavonoids. This document delves into the compound's physicochemical properties, outlines robust synthesis and purification protocols, details methods for analytical characterization, discusses its applications in drug discovery and fine chemical synthesis, and provides essential safety and handling information. The methodologies described herein are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.

Compound Identification and Physicochemical Properties

This compound is an aromatic ketone belonging to the deoxybenzoin class of compounds.[1] Its structure features a 3,4-dimethoxyphenyl group attached to a carbonyl, which is adjacent to a benzyl moiety. This arrangement of functional groups makes it a versatile intermediate for further chemical transformations.

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="2.6,0!"]; O1 [pos="3.9,0!"]; C8 [pos="5.2,0!"]; C9 [pos="6.5,0.75!"]; C10 [pos="7.8,0.75!"]; C11 [pos="8.45,0!"]; C12 [pos="7.8,-0.75!"]; C13 [pos="6.5,-0.75!"]; O2 [pos="-2.6,1.5!"]; C14 [pos="-3.9,1.5!"]; O3 [pos="-2.6,-1.5!"]; C15 [pos="-3.9,-1.5!"]; C16 [pos="0,3!"]; // Dummy for IUPAC name

// Define edges for bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- O1 [style=bold, len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C9 [len=1.5]; C2 -- O2 [len=1.5]; O2 -- C14 [len=1.5]; C3 -- O3 [len=1.5]; O3 -- C15 [len=1.5];

// Add labels for functional groups node [shape=none]; l_name [label="this compound", pos="0,3!", fontsize=14, fontcolor="#4285F4"]; l_och3_1 [label="H3CO", pos="-4.6,1.5!"]; l_och3_2 [label="H3CO", pos="-4.6,-1.5!"]; } Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1][] |

| Synonyms | 3',4'-Dimethoxy-2-phenylacetophenone, Deoxyveratroin | [] |

| CAS Number | 3141-93-3 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | White crystal or crystalline powder | [3] |

| Melting Point | 70-72 °C; 87 °C | [][3] |

| Boiling Point | ~163-165 °C; 398 °C at 760 mmHg | [][3] |

| Solubility | Soluble in ethanol, acetone, DMF; slightly soluble in water. | [3] |

| InChI Key | PCHUBNOSEWYQAT-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(OC)C=C(C=C1)C(=O)CC1=CC=CC=C1 |[1] |

Synthesis Methodologies

The synthesis of deoxybenzoins is a well-established transformation in organic chemistry. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Primary Method: Friedel-Crafts Acylation

The most direct and widely employed route is the Friedel-Crafts acylation.[4] This reaction involves the electrophilic substitution of an activated aromatic ring—in this case, 1,2-dimethoxybenzene (veratrole)—with an acylating agent derived from phenylacetic acid.[5][6]

Causality: Veratrole is an electron-rich aromatic compound due to the two activating methoxy groups, making it highly susceptible to electrophilic attack. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which generates a highly reactive acylium ion from an acyl chloride or anhydride.[7] Alternatively, strong Brønsted acids or solid acid catalysts can be used, offering potential advantages in terms of waste reduction and catalyst recyclability.[5][8][9]

dot digraph "Friedel_Crafts_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

// Nodes Start [label="Starting Materials:\n- 1,2-Dimethoxybenzene (Veratrole)\n- Phenylacetyl Chloride"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃)"]; Solvent [label="Inert Solvent\n(e.g., Dichloromethane)"]; Reaction [label="Complex Formation &\nAcylium Ion Generation", shape=ellipse, fillcolor="#FBBC05"]; Acylation [label="Electrophilic Aromatic Substitution\n(Acylation Reaction)", shape=ellipse, fillcolor="#FBBC05"]; Quench [label="Reaction Quench\n(e.g., Cold HCl(aq))"]; Workup [label="Aqueous Workup &\nOrganic Extraction"]; Purify [label="Purification\n(Recrystallization or Chromatography)"]; Product [label="Final Product:\nthis compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction -> Acylation [label="Generates Electrophile"]; Acylation -> Quench [label="Forms Crude Product"]; Quench -> Workup; Workup -> Purify; Purify -> Product; } Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Dissolve phenylacetyl chloride (1.0 eq.) in dry dichloromethane and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Acylation: Add a solution of 1,2-dimethoxybenzene (1.0 eq.) in dry dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Alternative Synthetic Routes

While Friedel-Crafts acylation is standard, modern organic synthesis offers alternative pathways that may be advantageous for specific applications, such as in complex molecule synthesis or for avoiding harsh Lewis acids.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be adapted to form the core C-C bond.[10][11] The strategy would involve coupling an appropriate arylboronic acid with an α-halo-acetophenone derivative.[12][13] This method offers excellent functional group tolerance but requires more complex starting materials.

-

Rearrangement Reactions: Certain molecular rearrangements, such as the Fries rearrangement of a phenyl ester or related transformations, can be designed to produce the deoxybenzoin scaffold.[14][15][16] These reactions are typically intramolecular and can offer unique regiochemical control.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control. While full datasets are proprietary to manufacturers, the expected analytical signatures can be predicted based on the molecular structure. Analytical data including NMR, HPLC, and LC-MS are available from various chemical suppliers.[17]

Table 2: Summary of Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 6.8-8.0 ppm range corresponding to the protons on both the dimethoxyphenyl and phenyl rings. - Methylene Protons (-CH₂-): A characteristic singlet around δ 4.2 ppm. - Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.9 ppm, each integrating to 3H.[18] |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm.[18] - Aromatic Carbons: Multiple signals in the δ 110-155 ppm range. - Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm. - Methoxy Carbons (-OCH₃): Signals around δ 56 ppm.[18] |

| IR (Infrared) | - C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1685 cm⁻¹. - C-O Stretch (Aryl Ether): Strong bands in the 1250-1270 cm⁻¹ and 1020-1030 cm⁻¹ regions. - C-H Aromatic Stretch: Signals above 3000 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 256.30. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₆H₁₆O₃. - Fragmentation: Expect characteristic fragments, such as a prominent peak at m/z = 165, corresponding to the 3,4-dimethoxybenzoyl cation.[18] |

| HPLC/UPLC | A primary peak with a consistent retention time, used to assess purity (typically >95%).[17] |

Applications in Research and Drug Development

The deoxybenzoin scaffold is a privileged structure in medicinal chemistry and natural product synthesis. This compound is not typically an end-product but rather a critical intermediate.

-

Precursor to Isoflavones: The most significant application is in the synthesis of isoflavones.[19] Deoxybenzoins can undergo formylation followed by cyclization to produce the isoflavone core. Many natural and synthetic isoflavones exhibit a range of biological activities, including antioxidant and antibacterial effects.[20]

-

Building Block for Pharmaceuticals: The compound serves as a versatile building block. Its ketone and activated methylene groups are handles for further reactions like alkylations, condensations, and cyclizations to build more complex molecular architectures for drug candidates.

-

Fragrance and Fine Chemicals: Dimethoxy-substituted acetophenone derivatives are also applied in the synthesis of fragrances and other fine chemicals.[]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) provided by the supplier.[21]

Signal Word: Warning

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Reference(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [21] |

| H315 | Causes skin irritation. | [22] | |

| H319 | Causes serious eye irritation. | [22] | |

| H335 | May cause respiratory irritation. | [22] | |

| Precautionary | P261 | Avoid breathing dust. | [22] |

| P264 | Wash skin thoroughly after handling. | [21] | |

| P270 | Do not eat, drink or smoke when using this product. | [21] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [22] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [21] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[23] |

Handling & Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[23]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21]

-

Storage: Store in a tightly sealed container in a dry, cool place, such as a refrigerator, away from incompatible materials like strong oxidizing agents.[17]

References

-

Matrix Fine Chemicals. 1-(3,4-DIMETHOXYPHENYL)-2-PHENYLETHAN-1-ONE | CAS 3141-93-3. [Link]

-

ChemBK. This compound. [Link]

-

NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

RSC Publishing. Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Syntheses. Deoxyanisoin. [Link]

-

SlideShare. Rearrangement Reactions. [Link]

-

LookChem. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]

-

Amazon S3. SUPPORTING INFORMATION Selected spectroscopic data for triarylethanones. [Link]

-

Wiley-VCH. Rearrangement Reactions. [Link]

-

ResearchGate. Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. [Link]

-

ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

-

PubMed. Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. [Link]

-

YouTube. Friedel-Crafts acylation. [Link]

-

ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. 1-(3,4-DIMETHOXYPHENYL)-2-PHENYLETHAN-1-ONE | CAS 3141-93-3 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 15. Rearrangement Reactions | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. 3141-93-3|this compound|BLD Pharm [bldpharm.com]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. researchgate.net [researchgate.net]

- 20. Buy 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | 39604-66-5 [smolecule.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-(3,4-dimethoxyphenyl)-2-phenylethanone, a key deoxybenzoin derivative. The document outlines its chemical identity, including IUPAC nomenclature and physicochemical properties. A detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation is presented, emphasizing the mechanistic rationale behind procedural steps to ensure reproducibility and high yield. Comprehensive characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are provided as benchmarks for quality control. Furthermore, this guide explores the compound's significant role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly stilbene derivatives with potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known by its common synonym 3',4'-dimethoxydeoxybenzoin, is an aromatic ketone that serves as a fundamental building block in organic synthesis. Its structure features a central ethanone core linking a 3,4-dimethoxyphenyl group and a phenyl group.

IUPAC Name: this compound[1] Synonyms: 3',4'-Dimethoxy-2-phenylacetophenone, 3',4'-Dimethoxydeoxybenzoin CAS Number: 3141-93-3[1] Molecular Formula: C₁₆H₁₆O₃[2]

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 256.30 g/mol | PubChem[3] |

| Appearance | White crystal or crystalline powder | ChemBK[2] |

| Melting Point | 70-72 °C | ChemBK[2] |

| Boiling Point | ~163-165 °C | ChemBK[2] |

| Solubility | Soluble in ethanol, acetone, DMF; slightly soluble in water. | ChemBK[2] |

| Storage | Refrigerator | Sigma-Aldrich[1] |

Synthesis Methodology: Friedel-Crafts Acylation

The most reliable and scalable method for the preparation of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phenylacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Scheme: Veratrole + Phenylacetyl Chloride --(AlCl₃)--> this compound

Mechanistic Insight

The causality of this protocol hinges on the generation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of phenylacetyl chloride, creating a potent electrophile. The electron-rich veratrole ring, activated by the two methoxy groups, then acts as a nucleophile, attacking the acylium ion. The ortho- and para-directing nature of the methoxy groups favors substitution at the position para to one of the methoxy groups, leading to the desired 1,3,4-trisubstituted product.

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and defined endpoints to ensure success.

Materials:

-

1,2-Dimethoxybenzene (Veratrole), 99%

-

Phenylacetyl chloride, 99%

-

Anhydrous Aluminum Chloride (AlCl₃), 99.9%

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 3M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol, 95%

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C. Rationale: This exothermic step must be controlled to prevent side reactions.

-

Acylation: Add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 3M HCl. Rationale: This hydrolyzes the aluminum complexes and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as white crystals. Expected yield: 80-90%.

Analytical Characterization

Validation of the final product's identity and purity is paramount. The following data serve as a reference standard.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.2 (m, 8H, Ar-H), 4.2 (s, 2H, -CH₂-), 3.9 (s, 6H, 2x -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8 (C=O), 153.5, 149.2, 134.9, 129.5, 129.4, 128.7, 126.9, 123.1, 110.9, 110.0 (Ar-C), 56.1, 56.0 (-OCH₃), 45.6 (-CH₂-). |

| IR (KBr) | ν (cm⁻¹): ~1675 (C=O stretch), ~1590, 1515 (C=C aromatic stretch), ~1260 (C-O stretch). |

| MS (ESI) | m/z: 257.1 [M+H]⁺, 279.1 [M+Na]⁺. |

Note: Actual chemical shifts and peak intensities may vary slightly based on solvent and instrument calibration.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility is most pronounced in the synthesis of complex molecules with established or potential biological activity.

Precursor to Stilbene Derivatives

The deoxybenzoin core is an ideal starting point for synthesizing stilbenes, a class of compounds known for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. A key application is in the synthesis of analogues of Combretastatin A-4, a potent microtubule-destabilizing agent.

Conceptual Pathway:

Sources

physical and chemical properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a member of the deoxybenzoin class of organic compounds. Deoxybenzoins are significant as synthetic precursors for high-value molecules like isoflavones and as scaffolds in medicinal chemistry.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions, data from its close structural isomer, 2-(3,4-dimethoxyphenyl)-1-phenylethanone, and the established chemistry of the deoxybenzoin family. The guide covers chemical identity, physicochemical properties, reactivity, exemplary synthesis and analysis protocols, and potential research applications, making it a vital resource for researchers, scientists, and professionals in drug development.

This compound belongs to the α-aryl ketone family, specifically the deoxybenzoins, which are characterized by a 1,2-diaryl-1-ethanone core. This structure serves as a crucial building block in organic synthesis.[1]

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₁₆O₃

-

Molecular Weight: 256.30 g/mol [3]

-

Chemical Class: Deoxybenzoin (α-aryl acetophenone)[1]

The structural arrangement, featuring a ketone linking a phenyl group and a 3,4-dimethoxyphenyl group, dictates its chemical behavior and potential for further functionalization.

Sources

- 1. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 12336683 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(3,4-Dimethoxyphenyl)-2-phenylethanone molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure and Formula of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Deoxybenzoin Scaffold

This compound belongs to the deoxybenzoin class of organic compounds. Deoxybenzoins, characterized by a 1,2-diphenylethanone backbone, represent a privileged scaffold in medicinal chemistry and materials science. The inherent structural features—two aromatic rings separated by a flexible keto-ethylene bridge—provide an ideal framework for designing molecules with specific three-dimensional orientations capable of interacting with a wide array of biological targets. This particular derivative, featuring a 3,4-dimethoxy substitution pattern on one phenyl ring, is of significant interest as these methoxy groups can critically influence the molecule's pharmacokinetic and pharmacodynamic properties through hydrogen bonding and metabolic interactions.

This guide offers a comprehensive examination of the molecular formula, structure, and key chemical characteristics of this compound, providing foundational knowledge for its application in synthetic chemistry and drug discovery. The insights herein are curated for professionals seeking to leverage this molecule's potential in their research endeavors. Derivatives of the deoxybenzoin core have demonstrated a wide range of biological activities, including immunosuppressive, antimicrobial, and anti-inflammatory properties[1][2][3].

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its molecular formula and associated identifiers. This compound is unambiguously defined by the following properties.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one | [4] |

| Synonyms | 3',4'-Dimethoxy-2-phenylacetophenone, Benzyl 3,4-dimethoxyphenyl ketone | [5] |

| CAS Number | 3141-93-3 | [4][5] |

| Molecular Formula | C₁₆H₁₆O₃ | [4][5] |

| Molecular Weight | 256.30 g/mol | [4][6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 70-72 °C | [5] |

| Solubility | Soluble in ethanol, acetone, and dimethylformamide; slightly soluble in water. | [5] |

Elucidation of the Molecular Structure

The molecular structure of this compound is composed of three key moieties: a 3,4-dimethoxyphenyl group, an unsubstituted phenyl group, and a central ethanone linker.

-

3,4-Dimethoxyphenyl Group : This is a veratrole (1,2-dimethoxybenzene) derivative attached to the carbonyl carbon. The two methoxy groups are electron-donating, which influences the reactivity of the aromatic ring and the adjacent carbonyl group.

-

Ethanone Linker : The -C(=O)-CH₂- unit forms the core of the ketone. The carbonyl group is a key site for nucleophilic attack and a hydrogen bond acceptor. The adjacent methylene bridge provides conformational flexibility.

-

Phenyl Group : An unsubstituted phenyl ring is attached to the methylene carbon (the α-carbon relative to the carbonyl).

The connectivity of these groups results in the distinct chemical properties and biological activities associated with this scaffold.

Caption: 2D molecular structure of this compound.

In the solid state, related molecular structures are known to form dimers through C—H⋯O interactions, which are further stabilized by parallel slipped π–π stacking interactions between the aromatic rings[7]. This self-assembly has important implications for crystal packing and could influence the material's physical properties and dissolution rate in pharmaceutical formulations.

A Practical Guide to Spectroscopic Characterization

For any novel derivative or scaled-up synthesis, structural confirmation is paramount. The following section details the expected outcomes and standard protocols for the spectroscopic analysis of this compound. This serves as a self-validating system for researchers to confirm the identity and purity of their compound.

Caption: Workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy (Expected Signals):

-

δ 7.8-8.0 ppm: Aromatic protons on the 3,4-dimethoxyphenyl ring adjacent to the carbonyl group will be deshielded.

-

δ 7.2-7.4 ppm: Protons of the unsubstituted phenyl ring.

-

δ 6.8-7.0 ppm: Aromatic protons on the 3,4-dimethoxyphenyl ring.

-

δ 4.2 ppm (singlet): The two protons of the methylene (-CH₂-) bridge between the carbonyl and the phenyl ring. The singlet nature indicates no adjacent protons.

-

δ 3.9 ppm (two singlets): The six protons from the two methoxy (-OCH₃) groups. They may appear as two distinct singlets due to slightly different electronic environments.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

δ ~197 ppm: The carbonyl carbon (C=O).

-

δ 110-155 ppm: Aromatic carbons. Carbons attached to oxygen (C-O) will be downfield (~149-154 ppm), while others will be in the typical 110-135 ppm range.

-

δ ~56 ppm: The two carbons of the methoxy groups.

-

δ ~45 ppm: The methylene carbon (-CH₂-).

-

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): For C₁₆H₁₆O₃, the exact mass is 256.110. In a low-resolution mass spectrum, this will appear at m/z = 256.

-

Key Fragmentation Patterns:

-

Acylium Ion: Cleavage of the bond between the carbonyl carbon and the methylene carbon (α-cleavage) is highly favorable. This would yield a prominent peak at m/z = 165, corresponding to the [CH₃O)₂C₆H₃CO]⁺ ion.

-

Tropylium Ion: Cleavage on the other side of the methylene group can lead to the formation of a benzyl cation ([C₇H₇]⁺), which often rearranges to the stable tropylium ion at m/z = 91.

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

Gas Chromatography (GC): Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

Mass Spectrometry (MS): The mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV, will record the mass spectrum of the compound as it elutes from the GC column.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Expected Characteristic Absorption Bands:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃).

-

~1680 cm⁻¹: A strong, sharp absorption band characteristic of the conjugated ketone (C=O) stretching. Conjugation with the aromatic ring lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹).

-

~1600, ~1515, ~1460 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1260 cm⁻¹ and ~1020 cm⁻¹: Strong C-O stretching bands from the aryl-alkyl ether (methoxy) groups.

-

Synthesis and Chemical Reactivity

The most direct and industrially relevant synthesis of deoxybenzoins is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide using a Lewis acid catalyst.

Sources

- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3,4-DIMETHOXYPHENYL)-2-PHENYLETHAN-1-ONE | CAS 3141-93-3 [matrix-fine-chemicals.com]

- 5. chembk.com [chembk.com]

- 6. 3,4-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 12336683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

This guide provides an in-depth exploration of deoxybenzoin and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From fundamental synthetic strategies to detailed mechanistic insights and structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

The Deoxybenzoin Scaffold: A Foundation for Diverse Bioactivity

Deoxybenzoin, also known as 1,2-diphenylethanone, is a ketone featuring a core structure of two phenyl rings linked by an ethylene bridge with a carbonyl group. This deceptively simple scaffold is a key intermediate in the synthesis of a wide array of biologically active molecules, including isoflavones and various heterocyclic compounds. The versatility of the deoxybenzoin framework allows for extensive chemical modification, leading to a rich diversity of derivatives with a broad spectrum of pharmacological activities. These activities include immunosuppressive, anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making this class of compounds a fertile ground for drug discovery.

Synthetic Methodologies: Crafting the Deoxybenzoin Core and its Analogs

The synthesis of deoxybenzoin and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution patterns, scalability, and tolerance of functional groups. Here, we delve into three prominent and field-proven synthetic strategies, providing the causality behind their application and detailed protocols for their execution.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a long-established and reliable method for the synthesis of deoxybenzoins. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The primary advantage of this method lies in its straightforwardness and the use of readily available starting materials. However, it is often limited to electron-rich aromatic substrates and can be hampered by the need for stoichiometric amounts of the Lewis acid, which can complicate purification.

This protocol describes the synthesis of a key intermediate for various bioactive derivatives.

Materials:

-

1,3-Dimethoxybenzene

-

Phenylacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Chloroform (CHCl₃), dry

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a three-necked flask equipped with a condenser, an addition funnel, an HCl trap, and a nitrogen inlet, add AlCl₃ (2.75 g, 0.021 mol) and dry CHCl₃ (15 mL).

-

Cool the flask in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (2.75 mL) in CHCl₃ (5.0 mL) via the addition funnel until all the solid AlCl₃ has dissolved.

-

Add a solution of 1,3-dimethoxybenzene (2.0 g, 14.5 mmol) in CHCl₃ (5.0 mL) dropwise through the addition funnel, controlling the rate to avoid excessive evolution of gaseous HCl.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker containing ice (10 g) and concentrated HCl (5.0 mL), and stir for 15 minutes.

-

Extract the organic material with diethyl ether (2 x 50 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by chromatography to obtain 2',4'-dimethoxydeoxybenzoin.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern and Versatile Strategy

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a more modern and versatile approach to deoxybenzoin synthesis.[1] These methods exhibit excellent functional group tolerance and allow for the construction of a wide array of derivatives that are not easily accessible through classical methods. The catalytic nature of the process reduces the amount of metal waste, making it a more environmentally friendly option. The reaction typically involves the coupling of an aryl halide or triflate with an alkene or an organometallic reagent in the presence of a palladium catalyst and a base.[2][3][4]

This protocol exemplifies a regioselective Heck-arylation reaction.

Materials:

-

β-Alkoxy styrene derivative

-

Arylboronic acid derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane)

Procedure:

-

In a reaction vessel, combine the β-alkoxy styrene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand if necessary.

-

Add the base (2.0 equiv) and TEMPO (1.5 equiv).

-

Add the degassed solvent and heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Base-Mediated Metal-Free Synthesis: A Green and Cost-Effective Alternative

Recent advancements have led to the development of base-mediated, metal-free synthetic routes to deoxybenzoins.[5][6][7] These methods are highly attractive due to their cost-effectiveness, low toxicity, and operational simplicity. A notable example is the dual acylation of γ-aryl-β-ketoesters with benzoyl chlorides, promoted by a simple inorganic base like potassium carbonate (K₂CO₃).[5][6] This one-pot procedure avoids the use of transition metals and harsh reagents, aligning with the principles of green chemistry.

This protocol details a one-pot, transition metal-free strategy.

Materials:

-

Methyl 3-oxo-4-arylbutanoate derivative

-

Benzoyl chloride derivative

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

Procedure:

-

Stir a mixture of the methyl 3-oxo-4-arylbutanoate (1 equiv.) and potassium carbonate (2 equiv.) in 1,4-dioxane (3 mL) at room temperature for 5 minutes.

-

Slowly add the benzoyl chloride (2 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir until the starting materials are completely consumed (monitored by TLC, typically 5-6 hours).

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired deoxybenzoin derivative.

Key Derivatives and Structure-Activity Relationships (SAR)

The therapeutic potential of deoxybenzoins is realized through the synthesis and evaluation of their derivatives. By systematically modifying the core structure, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds.

Polyphenolic Deoxybenzoins: Antioxidant and Vasodilatory Agents

Polyphenolic deoxybenzoins, characterized by the presence of multiple hydroxyl groups on the phenyl rings, are potent antioxidants and tyrosinase inhibitors.[8] The number and position of these hydroxyl groups are critical for their activity. For instance, 2,4-dihydroxylated deoxybenzoins have been identified as a potential vascular relaxing pharmacophore.[8] Structure-activity relationship studies have revealed that substitution on ring B in the order of H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe is favorable for vasodilatory effects.[8]

Halide-Containing Deoxybenzoins: Anti-inflammatory and Antibacterial Agents

The introduction of halogen atoms into the deoxybenzoin scaffold has led to the discovery of potent FabH inhibitors with selective anti-Gram-negative bacteria activity.[9] Furthermore, certain halide-deoxybenzoin derivatives have been shown to significantly reduce the production of the pro-inflammatory cytokine IL-8 in gastric mucosal cells, highlighting their potential as anti-inflammatory agents.[9]

Deoxybenzoin Oximes: Immunosuppressive and Anti-Gout Agents

Conversion of the carbonyl group of deoxybenzoin to an oxime has yielded derivatives with promising immunosuppressive properties. These compounds have demonstrated the ability to induce apoptosis in activated lymph node cells. Additionally, benzoxazole deoxybenzoin oxime derivatives have been developed as dual inhibitors of xanthine oxidase and the NLRP3 inflammasome, positioning them as potential therapeutic agents for the treatment of gout.

Applications in Drug Development and Beyond

The diverse biological activities of deoxybenzoin derivatives have positioned them as attractive candidates for further investigation in various therapeutic areas.

Immunosuppression and Anti-inflammatory Therapies

The ability of certain deoxybenzoin derivatives to modulate immune responses presents opportunities for the development of novel treatments for autoimmune diseases and organ transplant rejection.[10][11][12][13] Their anti-inflammatory properties, mediated through the inhibition of key signaling pathways like NF-κB and the NLRP3 inflammasome, make them promising leads for conditions such as rheumatoid arthritis and inflammatory bowel disease.[14][15][16][17][18]

Oncology

Several deoxybenzoin derivatives have exhibited cytotoxic activity against various cancer cell lines.[19][20][21][22] The development of QSAR models for predicting the IC50 and GI50 values of these compounds can aid in the rational design of more potent and selective anticancer agents.[20]

Cardiovascular and Metabolic Diseases

The vasodilatory effects of polyphenolic deoxybenzoins suggest their potential in the management of hypertension and other cardiovascular disorders.[8] Furthermore, their antioxidant properties may be beneficial in mitigating oxidative stress-related complications in metabolic diseases.

Mechanistic Insights: Elucidating the Molecular Basis of Action

A thorough understanding of the molecular mechanisms underlying the bioactivity of deoxybenzoin derivatives is crucial for their rational design and optimization.

Inhibition of Inflammatory Signaling Pathways

Deoxybenzoin derivatives have been shown to interfere with key inflammatory signaling cascades. For instance, they can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response by triggering the maturation of pro-inflammatory cytokines IL-1β and IL-18.[14][15][18] This inhibition is thought to occur through the modulation of upstream signaling events, such as the NF-κB pathway, which is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β.[16][17]

Caption: Proposed Mechanism of NLRP3 Inflammasome Inhibition by Deoxybenzoin Derivatives.

Modulation of T-Cell Signaling

The immunosuppressive effects of certain deoxybenzoin derivatives are attributed to their ability to interfere with T-cell activation and proliferation.[10][11][12][13][23] This may involve the modulation of signaling pathways downstream of the T-cell receptor (TCR), leading to reduced cytokine production and cell cycle arrest.

Sources

- 1. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nobelprize.org [nobelprize.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of immunosuppressive drugs on T cell signalling pathways: non-redundant steps in the T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of suppression by suppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Adenosinergic Pathway and Linked Suppression: Two Critical Suppressive Mechanisms of Human Donor Antigen Specific Regulatory T Cell Lines Expanded Post Transplant [frontiersin.org]

- 14. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB Restricts inflammasome activation via elimination of damaged mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [snv63.ru]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. altogenlabs.com [altogenlabs.com]

- 22. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Understanding Immunosuppressive Mechanisms of T-Cell Receptors - News Center [news.feinberg.northwestern.edu]

A Technical Guide to the Discovery and Synthesis of Deoxybenzoin

Abstract

Deoxybenzoin, or 1,2-diphenyl-1-ethanone, serves as a cornerstone scaffold in organic and medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, natural products, and functional materials.[1][2] This technical guide provides an in-depth exploration of the synthesis of deoxybenzoin, tracing its historical discovery through the evolution of synthetic methodologies. We will dissect the seminal reactions that first enabled its creation, such as the Friedel-Crafts acylation and the Houben-Hoesch reaction, providing detailed mechanistic insights and field-proven experimental protocols. Furthermore, this guide will bridge the historical context with modern advancements, offering a comparative analysis of classical and contemporary techniques. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of the synthesis of this vital chemical intermediate.

Introduction: The Significance of the Deoxybenzoin Moiety

The deoxybenzoin framework, characterized by a 1,2-diaryl ethanone structure, is a privileged motif in synthetic chemistry. Its importance stems from its dual role as both a biologically active scaffold and a versatile synthetic intermediate.[1] Deoxybenzoin derivatives are precursors for a multitude of heterocyclic compounds, including isoflavones, indoles, furans, and pyrazoles, many of which are found in bioactive natural products and drug molecules.[1][3] The utility of this compound demands robust and efficient synthetic routes, a challenge that chemists have addressed with evolving ingenuity for nearly 150 years.

Foundational Discoveries: The Dawn of Deoxybenzoin Synthesis

The history of deoxybenzoin synthesis is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the late 19th century.

The Friedel-Crafts Acylation: A Landmark Discovery

In 1877, Charles Friedel and James Mason Crafts reported a groundbreaking method for attaching substituents to an aromatic ring, a discovery that arose somewhat serendipitously.[4][5] While investigating the reaction of amyl chloride with aluminum, they observed the unexpected formation of amylbenzene.[4] This led them to develop the reaction of an arene with acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst, now universally known as the Friedel-Crafts acylation.[4][6] This electrophilic aromatic substitution was quickly identified as a direct and effective route for the synthesis of aromatic ketones, including deoxybenzoin.[7]

The synthesis of deoxybenzoin via this method involves the reaction of benzene with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[7]

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through a well-established three-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the phenylacetyl chloride by coordinating to the chlorine atom, which facilitates its departure and generates a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Caption: The three-step mechanism of Friedel-Crafts acylation for deoxybenzoin synthesis.

Field-Proven Protocol for Friedel-Crafts Synthesis of Deoxybenzoin:

-

Precautionary Note: This reaction is moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Phenylacetyl chloride and aluminum chloride are corrosive and react violently with water.

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler) is assembled.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as carbon disulfide or nitrobenzene. The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Benzene: Anhydrous benzene (1.0 equivalent) is added to the stirred suspension.

-

Slow Addition of Acyl Chloride: Phenylacetyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise via the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Causality Insight: The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent undesirable side reactions, such as di-acylation or polymerization.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours or until the evolution of HCl gas ceases.

-

Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid.

-

Causality Insight: This step serves two purposes: it quenches the reaction and hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the deoxybenzoin. The acid prevents the precipitation of aluminum hydroxides.

-

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

The Houben-Hoesch Reaction

Another classical method for synthesizing aryl ketones is the Houben-Hoesch reaction. This reaction involves the acylation of electron-rich aromatic compounds (like phenols or phenol ethers) using a nitrile as the acylating agent in the presence of a Lewis acid and gaseous hydrogen chloride (HCl).[8] The reaction proceeds via an initial ketimine intermediate, which is subsequently hydrolyzed to yield the desired ketone.[8]

While effective for certain substituted deoxybenzoins, the classical Houben-Hoesch reaction has limitations, including the requirement for highly activated aromatic substrates and often harsh reaction conditions, which can lead to moderate yields and complex procedures.[8]

Evolution and Modern Methodologies

While classical methods remain fundamental, modern organic synthesis has driven the development of more efficient, versatile, and milder routes to deoxybenzoin and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

In recent decades, transition-metal catalysis has revolutionized C-C bond formation. Palladium-catalyzed reactions, in particular, offer a powerful alternative for deoxybenzoin synthesis. One such modern approach involves the Heck-arylation of β-alkoxy styrenes with arylboronic acids. A 2024 study reported a method using palladium acetate as the catalyst in the presence of TEMPO under mild conditions, achieving good to excellent yields with broad substrate scope and functional group tolerance.[1]

Workflow for Palladium-Catalyzed Deoxybenzoin Synthesis:

Caption: A generalized workflow for modern palladium-catalyzed deoxybenzoin synthesis.

Other Notable Methods

-

Reduction of Benzoins: For symmetrically substituted deoxybenzoins, the reduction of a readily available benzoin precursor using reagents like zinc dust in acetic acid or tin in hydrochloric acid provides a convenient alternative to direct acylation.[7]

-

Decarbonylation of α-Hydroxycarboxylic Acids: A method reported in 1978 demonstrated the synthesis of deoxybenzoin in good yield (85%) through the decarbonylation of 2-hydroxy-2,3-diphenylpropionic acid at room temperature using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, substrate availability, and required scale.

| Method | Key Reagents | Advantages | Disadvantages | Historical Era |

| Friedel-Crafts Acylation | Arene, Acyl Halide, Lewis Acid (AlCl₃) | Direct, high-yielding for simple arenes, foundational method. | Requires stoichiometric Lewis acid, moisture sensitive, limited to non-deactivated rings. | Classical (1877) |

| Houben-Hoesch Reaction | Electron-rich Arene, Nitrile, HCl, Lewis Acid | Utilizes nitriles as acylating agents. | Generally requires activated arenes, harsh conditions, can have moderate yields.[8] | Classical |

| Reduction of Benzoin | Benzoin, Reducing Agent (Zn, Sn) | Good for symmetrical deoxybenzoins, avoids direct acylation issues. | Requires a pre-synthesized benzoin precursor. | Classical |

| Pd-Catalyzed Heck-Arylation | β-Alkoxy Styrene, Arylboronic Acid, Pd Catalyst | Mild conditions, high functional group tolerance, broad scope.[1] | Requires more complex starting materials, catalyst cost can be a factor. | Modern |

Conclusion

The synthesis of deoxybenzoin has evolved significantly from its 19th-century origins. The robust and foundational Friedel-Crafts acylation provided the initial gateway to this important class of molecules. Over time, the limitations of these classical methods spurred the development of new reactions, culminating in the highly versatile and mild catalytic approaches of the modern era. For the contemporary researcher, a thorough understanding of this historical and technical progression is invaluable, enabling the selection of the most appropriate and efficient synthetic route to access the diverse and vital derivatives of the deoxybenzoin scaffold.

References

- JP3886967B2 - Method for producing deoxybenzoin - Google Patents. (n.d.).

-

Venkatesh, R., Narayan, A. C., & Kandasamy, J. (2024). Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00616J. Retrieved January 22, 2026, from [Link]

-

Mukaiyama, T., & Echigo, Y. (1978). A NEW METHOD FOR THE PREPARATION OF KETONES BY DECARBONYLATION OF α‑HYDROXYCARBOXYLIC ACID WITH 2-CHLOROBENZOXAZOLIUM SALT. Chemistry Letters, 49-50. Retrieved January 22, 2026, from [Link]

-

Yadav, S. K. (n.d.). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. Retrieved January 22, 2026, from [Link]

-

deoxyanisoin - Organic Syntheses Procedure. (1960). Organic Syntheses, 40. Retrieved January 22, 2026, from [Link]

-

Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. (2010). Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]

-

DEOXYBENZOIN (a-phenylacetophenone) (FOR SYNTHESIS)(0-8ºC) - Sdfine. (n.d.). Retrieved January 22, 2026, from [Link]

-

Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews. (2024, April 20). Retrieved January 22, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 22, 2026, from [Link]

-

Friedel-Crafts Acylation - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. new.zodml.org [new.zodml.org]

- 4. chemistryviews.org [chemistryviews.org]

- 5. thieme.de [thieme.de]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

Deoxybenzoin Derivatives: A Comprehensive Technical Guide to Research Applications

Abstract

Deoxybenzoin and its derivatives represent a versatile class of organic compounds with a privileged structural scaffold found in numerous biologically active molecules and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and burgeoning research applications of deoxybenzoin derivatives. We will explore their significant potential in medicinal chemistry, including their roles as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, as well as their emerging applications in materials science. This guide emphasizes the causality behind experimental choices, provides detailed methodologies for key protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The Deoxybenzoin Scaffold: A Foundation for Versatility

The deoxybenzoin core, characterized by a 1,2-diphenylethan-1-one structure, serves as a crucial building block in synthetic and medicinal chemistry.[1][2] Its structural simplicity belies a remarkable capacity for chemical modification, allowing for the generation of diverse derivatives with a wide spectrum of biological activities and material properties. Deoxybenzoins are not only key precursors for the synthesis of isoflavones and other heterocyclic compounds but also exhibit intrinsic bioactivities.[1][3]

The versatility of the deoxybenzoin scaffold stems from several key features:

-

Two Aromatic Rings: These provide a template for introducing various substituents to modulate lipophilicity, electronic properties, and steric interactions, which are critical for biological target recognition.

-

A Flexible Ethane Bridge: The linkage between the two phenyl rings allows for conformational flexibility, enabling derivatives to adapt to the binding pockets of different enzymes and receptors.

-

A Reactive Carbonyl Group: The ketone functionality is a handle for further chemical transformations, including the formation of oximes, hydrazones, and other derivatives with distinct biological profiles.

Synthetic Strategies for Accessing Deoxybenzoin Derivatives

The efficient synthesis of deoxybenzoin derivatives is paramount for exploring their full potential. Several methods have been developed, ranging from classical reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern, scale, and tolerance of functional groups.

Classical Synthesis: The Friedel-Crafts Reaction

The conventional method for synthesizing deoxybenzoins involves the Friedel-Crafts acylation of an aromatic compound with a phenylacetyl halide or anhydride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Rationale for Experimental Choices:

-

Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the acylating agent, increasing its electrophilicity and facilitating the attack by the aromatic ring.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the presence of water would deactivate the Lewis acid catalyst.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the catalyst.

Limitations: The Friedel-Crafts reaction can suffer from limitations such as the generation of stoichiometric amounts of acidic waste, potential for polysubstitution, and incompatibility with certain functional groups on the aromatic substrate.

Modern and Efficient Synthetic Methodologies

To overcome the drawbacks of classical methods, several innovative strategies for deoxybenzoin synthesis have emerged.[1][4]

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have enabled the synthesis of deoxybenzoins from readily available starting materials like styryl ethers and arylboronic acids via Heck-type cross-coupling reactions.[2] This approach offers mild reaction conditions and broad functional group tolerance.[2]

-

Base-Mediated Fragmentation of γ-Aryl-β-ketoesters: An efficient and operationally simple method involves the base-promoted fragmentation of γ-aryl-β-ketoesters in the presence of benzoyl chloride.[1][4][5] This protocol is notable for being transition-metal-free and proceeding under mild conditions.[5]

-

Photoredox Catalysis: The integration of photoredox catalysis with carbene chemistry has enabled the synthesis of ketones, including deoxybenzoins, from carboxylic acids.[4]

Experimental Protocol: Base-Mediated Synthesis of a Deoxybenzoin Derivative

This protocol describes a general procedure for the synthesis of a deoxybenzoin derivative via the base-mediated fragmentation of a γ-aryl-β-ketoester.

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the γ-aryl-β-ketoester (1.0 equiv.) and the corresponding benzoyl chloride (1.2 equiv.) in anhydrous dioxane.

-

Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically 4-8 hours).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired deoxybenzoin derivative.

-

Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Potential of Deoxybenzoin Derivatives: A Multifaceted Approach

Deoxybenzoin derivatives have demonstrated a remarkable array of pharmacological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of deoxybenzoin derivatives.[6] For instance, a series of deoxybenzoin derivatives synthesized from genistein displayed significant activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.[6]

Metronidazole-deoxybenzoin hybrids have been developed as potent agents against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcers.[7] These compounds not only exhibit direct antibacterial effects but also suppress the production of the pro-inflammatory cytokine interleukin-8 (IL-8) induced by H. pylori extracts.[7]

Mechanism of Action: The antimicrobial activity of deoxybenzoin derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. For example, certain derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[8]

Antioxidant and Anti-inflammatory Properties